![molecular formula C12H10N2O2 B3160641 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 866137-47-5](/img/structure/B3160641.png)
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBOX-15 and has a molecular formula of C12H8N2O2.
Mechanism of Action
Target of Action
Compounds with a similar 1h-pyrrolo[2,3-b]pyridine motif have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This inhibition could potentially lead to the suppression of the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
The FGFR signaling pathway, which is likely affected by this compound, regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Result of Action
Based on the potential inhibition of fgfrs, it can be inferred that the compound might inhibit cell proliferation and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using PBOX-15 in lab experiments include its relatively simple synthesis, its potential applications in various fields, and its ability to induce apoptosis in cancer cells. The limitations of using PBOX-15 in lab experiments include its limited solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on PBOX-15. One area of research is the development of more potent analogs of PBOX-15 that can be used in cancer treatment. Another area of research is the investigation of the potential neuroprotective effects of PBOX-15 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential anti-inflammatory effects of PBOX-15 could be further explored in the context of autoimmune diseases such as rheumatoid arthritis.
Scientific Research Applications
PBOX-15 has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, PBOX-15 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection, PBOX-15 has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Inflammation is also a major area of research for PBOX-15, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
6-pyrrol-1-yl-4H-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-16-11-4-3-9(7-10(11)13-12)14-5-1-2-6-14/h1-7H,8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNXGCGDUQFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246337 | |
Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866137-47-5 | |
Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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